3-Methyl-2-phenylimidazo(2,1-a)isoquinoline
Overview
Description
3-Methyl-2-phenylimidazo(2,1-a)isoquinoline is a heterocyclic compound that belongs to the imidazoisoquinoline family This compound is characterized by its fused ring structure, which includes both imidazole and isoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-phenylimidazo(2,1-a)isoquinoline typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-phenylimidazole with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-phenylimidazo(2,1-a)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and phenyl positions, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
Oxidation: Formation of imidazoisoquinoline oxides.
Reduction: Formation of reduced imidazoisoquinoline derivatives.
Substitution: Formation of halogenated or alkylated imidazoisoquinoline derivatives.
Scientific Research Applications
3-Methyl-2-phenylimidazo(2,1-a)isoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Methyl-2-phenylimidazo(2,1-a)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For example, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, resulting in its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylimidazo(2,1-a)isoquinoline
- 3-Methylimidazo(2,1-a)isoquinoline
- 2-Methyl-3-phenylimidazo(2,1-a)isoquinoline
Uniqueness
3-Methyl-2-phenylimidazo(2,1-a)isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
3-methyl-2-phenylimidazo[2,1-a]isoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2/c1-13-17(15-8-3-2-4-9-15)19-18-16-10-6-5-7-14(16)11-12-20(13)18/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSVMMHTRNMWNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC3=CC=CC=C32)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61001-08-9 | |
Record name | 3-Methyl-2-phenylimidazo(2,1-a)isoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061001089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-METHYL-2-PHENYLIMIDAZO(2,1-A)ISOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2DU95ZMH2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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